molecular formula C12H12BrNO3S B3271846 Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-47-4

Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B3271846
CAS No.: 55503-47-4
M. Wt: 330.2 g/mol
InChI Key: CVDICHGTXVLBSL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a brominated thienopyridine derivative characterized by a fused thiophene-pyridine core. The bromine at position 2 and the ethyl group at position 7 distinguish it from related compounds. Key modifications in substituents (e.g., halogens, aryl groups, amino moieties) at positions 2 and 7 significantly influence reactivity and bioactivity .

Properties

IUPAC Name

ethyl 2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-3-14-6-8(12(16)17-4-2)10(15)7-5-9(13)18-11(7)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDICHGTXVLBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block for the development of biologically active molecules, including potential anticancer and antimicrobial agents. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used.

Comparison with Similar Compounds

Substituent Effects at Position 2

The 2-position is critical for modulating biological activity and synthetic versatility:

  • Chloro Substituents: Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (compound 8) exhibited moderate antibacterial activity against E. aerogenes and S. aureus (MIC: 12.5–25 µg/mL). Replacing chlorine with arylamino groups (e.g., 9a-d) abolished antibacterial activity, highlighting the importance of electronegative substituents at position 2 .
  • Aryloxy/Arylthio Substituents: Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl derivatives (e.g., 3a-e) showed potent cytotoxicity against leukemia cells (IC50: 2.58–4.49 µM), with phenol-substituted 3b being the most active .

Substituent Effects at Position 7

The 7-position influences steric and electronic properties:

  • Cyclopropyl Groups : Ethyl 7-cyclopropyl derivatives (e.g., 3a-e , 9a-d ) were synthesized via palladium-catalyzed amination, yielding moderate cytotoxic activity. The cyclopropyl group enhances metabolic stability but may reduce membrane permeability .

Key Research Findings and Gaps

  • Cytotoxicity: Phenol and thiophenol derivatives at position 2 show promise against leukemia cells, suggesting bromo-substituted analogs like the target compound warrant testing .
  • Antibacterial Activity : Chloro-substituted analogs exhibit weak activity, but bromo derivatives may perform differently due to enhanced electrophilicity .
  • Structural Insights: The keto-ester moiety in the thienopyridine core stabilizes palladium intermediates during catalysis, enabling efficient substitutions .

Biological Activity

Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₂BrNO₃S
  • Molecular Weight : 302.14 g/mol
  • CAS Number : 55503-47-4

This compound has been investigated for its inhibitory effects on various biological pathways. Notably:

  • Antiviral Activity : Research indicates that compounds structurally related to this compound exhibit antiviral properties against herpes viruses such as HSV-1 and HSV-2. These compounds act by inhibiting viral replication and entry into host cells .
  • Kinase Inhibition : Studies have shown that derivatives of this compound can inhibit key kinases involved in various signaling pathways:
    • GSK-3β : A significant target for neurodegenerative diseases and cancer.
    • IKK-β and ROCK-1 : Involved in inflammatory responses and cytoskeletal dynamics respectively .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating a possible role in neuroinflammation modulation .

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound or its analogs:

StudyBiological ActivityIC₅₀ Values (nM)Notes
Antiviral against HSVNot specifiedEffective against herpes family viruses
GSK-3β Inhibition10 - 1314Potency varies with substituents
Anti-inflammatoryNot specifiedReduced IL-6 and NO levels in BV-2 cells

Safety and Toxicity

While the compound shows promise in various therapeutic areas, safety assessments are crucial. The available data primarily focuses on laboratory settings; therefore, comprehensive toxicity studies are required to evaluate its safety profile for clinical use.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Catalyst (Pd)Pd(OAc)₂ (15 mol%)70–85%
SolventDMFHigh polarity
Temperature80–90°CFaster kinetics

Q. Table 2: Cytotoxicity of Selected Analogs

CompoundCCRF-CEM IC₅₀ (µM)CEM/ADR5000 IC₅₀ (µM)
3b (phenol derivative)2.58 ± 0.554.49 ± 0.29
4 (7-ethyl analog)>100 (antibacterial)N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

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